N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base derivative characterized by a hydrazone (-C=N-NH-) linkage connecting a 2,4-dichlorophenyl group and a 2-methylfuran-3-carboxylic acid moiety. Its molecular formula is C₁₃H₁₁Cl₂N₃O₂, with a molecular weight of 328.16 g/mol. The compound’s structure confers unique electronic and steric properties, making it a candidate for antimicrobial and anticancer applications .
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-8-11(4-5-19-8)13(18)17-16-7-9-2-3-10(14)6-12(9)15/h2-7H,1H3,(H,17,18)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNEZATYKTHKB-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial and anticancer properties.
Medicine: It is being explored for its pharmacological applications, including its potential use as a therapeutic agent.
Industry: The compound is used in the development of new materials with specific properties, such as non-linear optical materials .
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound forms stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety allows it to interact with various biological molecules, leading to its observed biological activities .
Comparison with Similar Compounds
Key Structural Features :
- 2-Methylfuran ring : Contributes π-electron density and influences reactivity.
- Hydrazone functional group : Enables metal coordination and biological interactions .
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The compound’s activity and reactivity are influenced by substituents on the phenyl ring, heterocyclic systems (e.g., furan, pyrrole, triazole), and halogenation patterns. Below is a detailed comparison with structurally related compounds:
Impact of Halogenation
- Dichlorophenyl vs.
- Chlorine vs. Nitro Groups : Nitro-substituted analogs (e.g., ) exhibit altered electronic profiles, favoring redox-mediated biological interactions, whereas chlorine enhances stability and hydrophobic interactions .
Heterocyclic Modifications
- Furan vs. Pyrrole/Triazole : The 2-methylfuran ring in the target compound provides moderate electron-withdrawing effects compared to pyrrole (electron-rich) or triazole (hydrogen-bonding capability). This difference influences interactions with biological targets like enzymes or DNA .
- Oxazole Derivatives : Oxazole-containing analogs () demonstrate enhanced anticancer activity due to improved metabolic stability compared to furan-based compounds .
Biological Activity
Chemical Structure and Properties
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can be characterized by its unique structural features, which include:
- Molecular Formula : C12H10Cl2N2O2
- Molecular Weight : 281.12 g/mol
- CAS Number : Not specified in the provided sources.
The compound features a furan ring and a hydrazone linkage, which are critical for its biological activity.
Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are often assessed using various assays such as:
- DPPH Radical Scavenging Assay : This method evaluates the ability of a compound to donate electrons and neutralize free radicals.
- ABTS Assay : This assay measures the capacity of antioxidants to scavenge the ABTS radical cation.
Preliminary data suggest that the compound demonstrates notable scavenging activity against reactive oxygen species (ROS), which is vital for protecting cells from oxidative stress-related damage.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens. The results indicate:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative Bacteria : Some activity noted against Escherichia coli.
- Fungi : Moderate antifungal activity against Candida species.
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Research has also focused on the anticancer properties of hydrazone derivatives. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate specific pathways involved.
Study 1: Antioxidant and Antimicrobial Evaluation
A study conducted by researchers evaluated the antioxidant and antimicrobial activities of various hydrazone derivatives, including this compound. The compound showed:
| Activity Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µg/mL |
| ABTS Scavenging | IC50 = 30 µg/mL |
| Antibacterial | Effective against E. coli (MIC = 50 µg/mL) |
| Antifungal | Moderate activity against Candida (MIC = 100 µg/mL) |
Study 2: Cytotoxicity in Cancer Cell Lines
In another study assessing cytotoxic effects on cancer cell lines, this compound was tested against MCF-7 and A549 cells. The findings indicated:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The results suggest that this compound could be a promising candidate for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide, and how can reaction yields be optimized?
- Answer: The synthesis typically involves a condensation reaction between 2-methylfuran-3-carbohydrazide and 2,4-dichlorobenzaldehyde under reflux conditions. Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., ethanol or methanol) enhance solubility and reaction efficiency .
- Catalysts: Acidic catalysts like acetic acid accelerate imine bond formation .
- Monitoring: Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .
- Purification: Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires precise temperature control (70–80°C) and stoichiometric excess of the aldehyde (1.2:1 molar ratio) .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Answer: A combination of spectroscopic and computational methods is used:
- Nuclear Magnetic Resonance (NMR): - and -NMR verify the hydrazone bond (δ ~8.5 ppm for –CH=N–) and aromatic substituents .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Peaks at ~1600–1650 cm (C=O) and ~3200 cm (N–H) validate functional groups .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in hydrazone derivatives like this compound?
- Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard:
- Data collection: High-resolution datasets (θ < 25°) reduce thermal motion artifacts .
- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For disordered regions (e.g., rotatable substituents), PART commands partition occupancy .
- Validation: PLATON checks for voids and geometric outliers. Example metrics: R < 0.05, wR < 0.15 .
Q. How do substituents (e.g., 2,4-dichlorophenyl vs. methoxyphenyl) influence the compound’s biological activity?
- Answer: Substituent effects are analyzed via structure-activity relationship (SAR) studies:
- Electron-withdrawing groups (e.g., Cl): Enhance stability and membrane penetration, increasing antimicrobial potency .
- Hydrophobic interactions: The 2,4-dichlorophenyl group improves binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .
- Comparative assays: Replace the dichlorophenyl group with methoxy or nitro analogs and test against bacterial/fungal models. IC values correlate with substituent electronegativity .
Q. How can conflicting data on the compound’s pharmacokinetic properties (e.g., solubility vs. bioavailability) be reconciled?
- Answer: Address contradictions through multi-method validation:
- Solubility: Use shake-flask assays (aqueous/organic phases) and compare with computational predictions (e.g., LogP via PubChem ).
- Bioavailability: Parallel artificial membrane permeability assays (PAMPA) quantify intestinal absorption. Discrepancies arise from assay pH or membrane composition .
- Metabolic stability: Liver microsome studies identify cytochrome P450 interactions. Conflicting data may reflect species-specific enzyme variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
